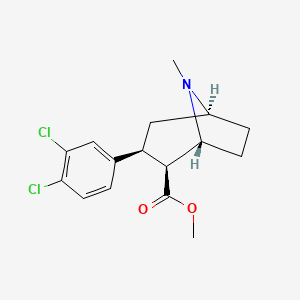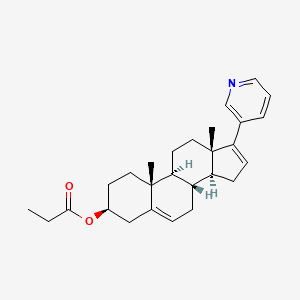
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is a synthetic steroid compound known for its significant role in medical and scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol involves several steps, starting from basic steroidal structures. One common method includes the reaction of an enol triflate with a pyridine borate through Suzuki coupling . This process, however, faces challenges such as poor conversion rates and low yields, necessitating further purification steps like column chromatography .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol undergoes various chemical reactions, including:
Reduction: Common reducing agents include lithium aluminum hydride, which can convert ketones to alcohols.
Substitution: This involves replacing a functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is extensively studied for its applications in:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Particularly significant in oncology for treating hormone-dependent tumors like prostate cancer.
Industry: Utilized in the development of pharmaceutical drugs and therapeutic agents.
Wirkmechanismus
The compound exerts its effects by inhibiting the enzyme 17-alpha-hydroxylase-C17,20-lyase, which is crucial in the biosynthesis of androgens like testosterone . By blocking this enzyme, the compound effectively reduces testosterone levels, making it valuable in treating hormone-dependent cancers . The molecular targets include the cytochrome P450 family enzymes, particularly CYP17A1 .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Abiraterone acetate: Another steroidal compound with a similar structure and mechanism of action, used in treating prostate cancer.
Androstadienol: The parent compound from which 17-(3-Pyridinyl)-3-propanoate-androsta-5,16-dien-3-ol is derived.
Uniqueness
What sets this compound apart is its specific inhibition of the CYP17A1 enzyme, making it highly effective in reducing androgen levels. This specificity provides a targeted approach in treating hormone-dependent conditions, minimizing side effects compared to broader-spectrum inhibitors .
Eigenschaften
Molekularformel |
C27H35NO2 |
|---|---|
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C27H35NO2/c1-4-25(29)30-20-11-13-26(2)19(16-20)7-8-21-23-10-9-22(18-6-5-15-28-17-18)27(23,3)14-12-24(21)26/h5-7,9,15,17,20-21,23-24H,4,8,10-14,16H2,1-3H3/t20-,21-,23-,24-,26-,27+/m0/s1 |
InChI-Schlüssel |
VMXJMFCFBUTILN-MSFOBWSXSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Kanonische SMILES |
CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


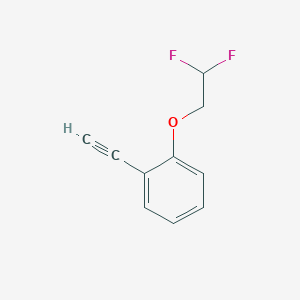

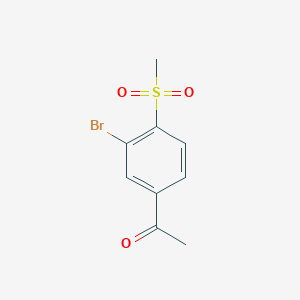
![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)
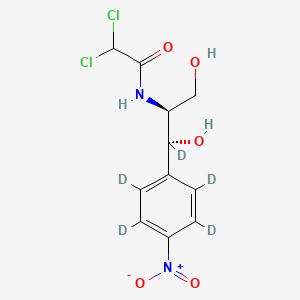
![(2S,3S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxane-4-sulfonoperoxoic acid](/img/structure/B13436232.png)

![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)
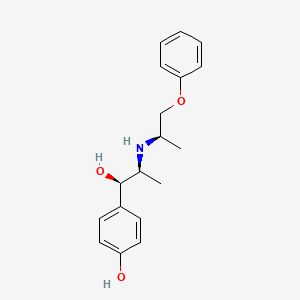
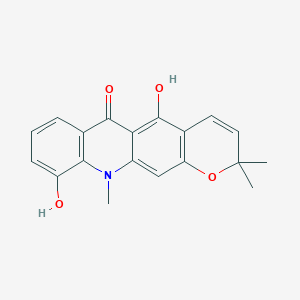
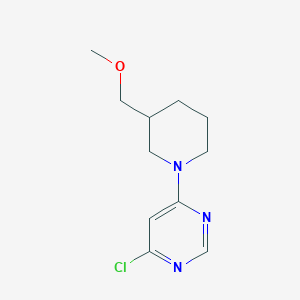

![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)
